molecular formula C20H23N3O4S2 B2877211 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1326940-27-5

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2877211
CAS No.: 1326940-27-5
M. Wt: 433.54
InChI Key: VMNLRNMMUMFRPE-UHFFFAOYSA-N
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Description

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-5-12(2)23-19(25)18-14(8-9-28-18)22-20(23)29-11-17(24)21-15-10-13(26-3)6-7-16(15)27-4/h6-10,12H,5,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNLRNMMUMFRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide (CAS Number: 1326923-61-8) is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3O3S2C_{18}H_{21}N_{3}O_{3}S_{2} with a molecular weight of approximately 403.52 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for various pharmacological properties.

Research indicates that compounds with a thieno[3,2-d]pyrimidine scaffold often exhibit a variety of biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Thieno[3,2-d]pyrimidines have been shown to inhibit specific kinases and enzymes involved in cell signaling pathways.
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : There is evidence suggesting that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed significant cytotoxicity with IC50 values in the micromolar range. The compound induced apoptosis and inhibited cell proliferation.
Cell LineIC50 Value (µM)Mechanism
MCF-712.5Apoptosis induction
A54915.8Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity:

  • Bacterial Strains Tested : The efficacy against Gram-positive and Gram-negative bacteria was assessed using standard disk diffusion methods.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli16

These results indicate that the compound possesses moderate antibacterial activity.

Anti-inflammatory Effects

In vivo studies using animal models of inflammation demonstrated that the compound significantly reduced paw edema in rats when administered at doses of 10 mg/kg and 20 mg/kg compared to controls.

Case Studies

  • Case Study on Cancer Treatment :
    • A study published in Journal of Medicinal Chemistry explored the effects of a structurally similar thieno[3,2-d]pyrimidine compound in combination with standard chemotherapy agents. The combination therapy showed enhanced efficacy and reduced side effects in animal models.
  • Clinical Observations :
    • Preliminary clinical observations from ongoing trials suggest potential benefits in patients with resistant bacterial infections when treated with this compound as an adjunct therapy.

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